molecular formula C12H10O4 B1268238 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 50402-83-0

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No. B1268238
CAS RN: 50402-83-0
M. Wt: 218.2 g/mol
InChI Key: VDQLZKYCWITDPF-UHFFFAOYSA-N
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Description

“2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” is a heterocyclic compound with the empirical formula C12H10O4 . It is a type of coumarin, a class of compounds that are widely found in nature and have been used in various applications due to their valuable biological and pharmaceutical properties .


Synthesis Analysis

The synthesis of coumarin systems, including “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods can be carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be analyzed using various spectroscopic techniques, including mass spectrometry, IR, UV-Vis, and 1D and 2D NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be studied using various methods. For example, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” can be determined using various techniques. For example, its empirical formula is C12H10O4 .

Scientific Research Applications

Pharmaceutical Research

This compound is explored for its potential pharmaceutical applications due to its structural similarity to coumarin derivatives, which are known for their pharmacological activities. It may serve as a precursor in the synthesis of anti-inflammatory agents, as substances that can inhibit protein denaturation have potential for anti-inflammatory activity .

Material Science

In material science, the compound’s ability to form stable crystals makes it valuable for studying crystallography and developing new materials with specific optical properties. The crystal structure of related compounds has been documented, which aids in understanding the material characteristics of this compound .

Biochemical Research

The compound’s biochemical properties allow it to be used in proteomics research. It can be utilized to study protein interactions and functions, especially in the context of understanding the biochemical pathways involving coumarin-based molecules .

Synthetic Chemistry

As a synthetic intermediate, this compound is used to develop various chemical reactions and synthesize new compounds with potential applications in different fields of chemistry, including organic synthesis and catalysis .

Analytical Chemistry

Analytical chemists may use this compound as a standard or reagent in chromatography and spectrometry to quantify or identify other substances, due to its distinct chemical structure and properties .

Antimicrobial Studies

The antimicrobial properties of coumarin derivatives suggest that this compound could be investigated for its efficacy against a range of microbial species. It could contribute to the development of new antimicrobial agents or preservatives .

Future Directions

The future directions for research on “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” and other coumarin derivatives could include further investigation of their synthesis methods, exploration of their biological and pharmacological activities, and development of their applications in various fields .

properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQLZKYCWITDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964989
Record name (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid

CAS RN

50764-81-3
Record name (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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